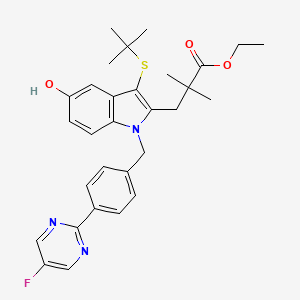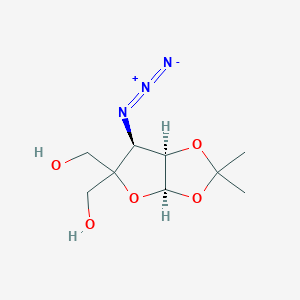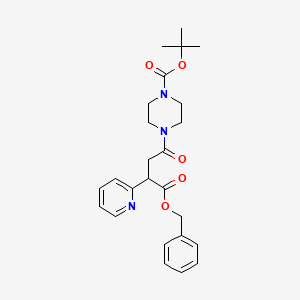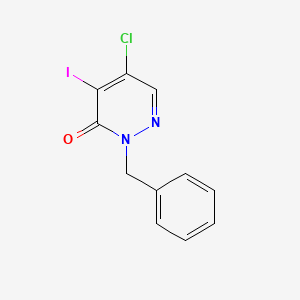
Ethyl 3-(3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butylthio group, a fluoropyrimidinyl-substituted benzyl group, and a hydroxyindole moiety. These structural elements contribute to its distinctive chemical properties and potential utility in research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 5-position of the indole can be introduced via selective hydroxylation using reagents such as osmium tetroxide or other oxidizing agents.
Attachment of the Benzyl Group: The benzyl group containing the fluoropyrimidinyl moiety can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a benzyl halide under basic conditions.
Incorporation of the tert-Butylthio Group: The tert-butylthio group can be introduced via a thiolation reaction, where the indole derivative reacts with a tert-butylthiol in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
Ethyl 3-(3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxy group or reduce other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the fluoropyrimidinyl moiety can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted benzyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of Ethyl 3-(3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Further research is needed to elucidate the precise molecular targets and pathways involved.
相似化合物的比较
Ethyl 3-(3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate can be compared with other similar compounds, such as:
Ethyl 3-(3-(tert-butylthio)-1-benzyl-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate: Lacks the fluoropyrimidinyl moiety, which may result in different biological activity.
Ethyl 3-(3-(tert-butylthio)-1-(4-(pyrimidin-2-yl)benzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate: Contains a pyrimidinyl group instead of a fluoropyrimidinyl group, potentially altering its chemical and biological properties.
Ethyl 3-(3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-1H-indol-2-yl)-2,2-dimethylpropanoate: Lacks the hydroxy group, which may affect its reactivity and biological activity.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C30H34FN3O3S |
|---|---|
分子量 |
535.7 g/mol |
IUPAC 名称 |
ethyl 3-[3-tert-butylsulfanyl-1-[[4-(5-fluoropyrimidin-2-yl)phenyl]methyl]-5-hydroxyindol-2-yl]-2,2-dimethylpropanoate |
InChI |
InChI=1S/C30H34FN3O3S/c1-7-37-28(36)30(5,6)15-25-26(38-29(2,3)4)23-14-22(35)12-13-24(23)34(25)18-19-8-10-20(11-9-19)27-32-16-21(31)17-33-27/h8-14,16-17,35H,7,15,18H2,1-6H3 |
InChI 键 |
FTTAQZAVOWQVAP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(C)CC1=C(C2=C(N1CC3=CC=C(C=C3)C4=NC=C(C=N4)F)C=CC(=C2)O)SC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (6-((5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1'-biphenyl]-3-yl)carbamate](/img/structure/B11828862.png)
![1-Piperidinecarboxylic acid, 3-[[6-chloro-3-[[[(3-fluoro-2-methylphenyl)amino]carbonyl]amino]-2-hydroxyphenyl]sulfonyl]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B11828868.png)
![1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11828878.png)
![2H-Cyclopenta[b]furan-2-one, hexahydro-4-[(1E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-buten-1-yl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3aR,4R,5R,6aS)-](/img/structure/B11828882.png)

![[(4aR,6R,7S,8S,8aS)-7,8-dihydroxy-6-(4-nitrophenoxy)-2-phenyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-7-yl]-phenylmethanone](/img/structure/B11828893.png)
![6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B11828896.png)
![benzyl ((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)carbamate](/img/structure/B11828903.png)
![Carbamic acid,N-[(2S)-2-(4-bromophenyl)-5-[(methylsulfonyl)oxy]pentyl]-, 1,1-dimethylethyl ester](/img/structure/B11828908.png)
![4-[[4-[(4-Carboxycyclohexyl)methoxy]-3-formylphenoxy]methyl]cyclohexane-1-carboxylic acid](/img/structure/B11828921.png)




